molecular formula C16H14ClN3 B12026147 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-35-4

3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B12026147
CAS No.: 618098-35-4
M. Wt: 283.75 g/mol
InChI Key: NZMLWZLYGCHUKP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 4-chlorophenylhydrazine with 2-methylphenylacetylene under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the 2-methyl group.

    3-(4-methylphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine: Similar structure but has a 4-methyl group instead of a 4-chloro group.

Uniqueness

3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both 4-chlorophenyl and 2-methylphenyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

618098-35-4

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-4-2-3-5-15(11)20-16(18)10-14(19-20)12-6-8-13(17)9-7-12/h2-10H,18H2,1H3

InChI Key

NZMLWZLYGCHUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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